![molecular formula C13H12N4O2 B12622147 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-98-9](/img/structure/B12622147.png)
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl 3-furoate in the presence of a base can lead to the formation of the desired pyridopyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis .
Chemical Reactions Analysis
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridopyrimidine ring are replaced by other groups.
Scientific Research Applications
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that also targets protein kinases.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
These compounds share a similar pyridopyrimidine core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
917759-98-9 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17) |
InChI Key |
WLEMIONADPHKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


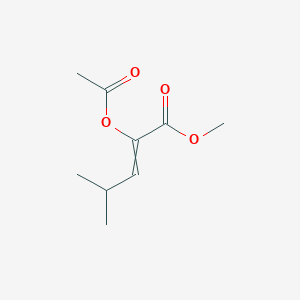
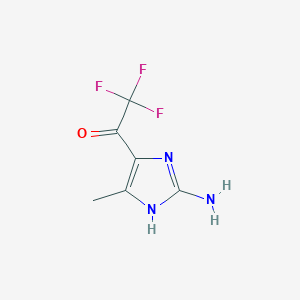
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
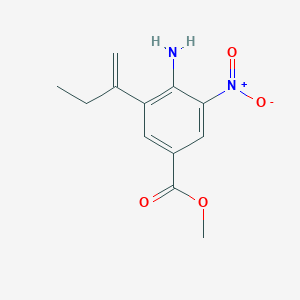
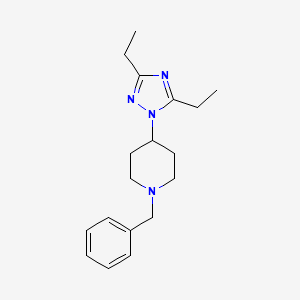
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
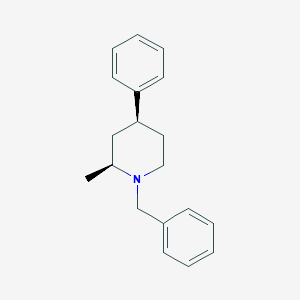
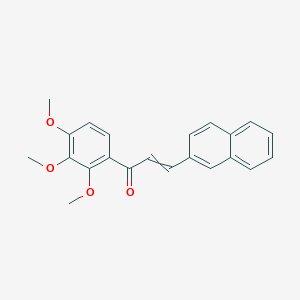
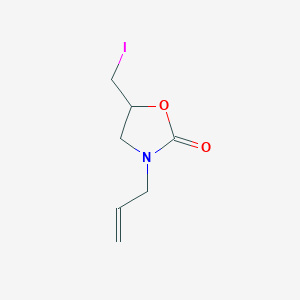

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
